2-(1-Thien-2-ylcyclohexyl)ethanol
Description
2-(1-Thien-2-ylcyclohexyl)ethanol is a cyclohexane-derived ethanol substituted with a thiophene (thien-2-yl) group at the 1-position of the cyclohexane ring. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the ethanol group provides hydroxyl functionality. Its physicochemical properties, such as polarity and solubility, are influenced by the interplay between the hydrophobic cyclohexane ring, the polar ethanol group, and the electron-rich thiophene substituent.
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2 |
InChI Key |
MSJMTWSTNVVGRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-(1-Methylcyclohexyl)ethanol (CAS: 82495-11-2)
- Key Differences : Replaces the thien-2-yl group with a methyl substituent .
- Impact on Properties: The methyl group is non-polar, reducing overall molecular polarity compared to the thiophene-containing analogue. Lower molecular weight (C₉H₁₈O vs. hypothetical C₁₂H₁₈OS for the target compound) may enhance volatility.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Key Differences: Features a phenoxy-ethoxy chain and a branched alkyl group instead of the cyclohexane-thiophene system .
Phenolic Ethanols (e.g., Tyrosol Analogues from )
- Key Differences : Aromatic rings (e.g., phenyl or methoxyphenyl) replace the thiophene and cyclohexane groups .
- Impact on Bioactivity: Hydroxyl groups on phenolic analogues (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) enable hydrogen bonding, influencing enzyme inhibition (e.g., mushroom tyrosinase inhibition rates up to ~60% for compound 4 ). Thiophene’s sulfur atom may confer distinct electronic interactions in biological systems, though direct data on 2-(1-Thien-2-ylcyclohexyl)ethanol are lacking.
Physicochemical and Functional Comparisons
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